3-Chloro-5-hydroxypyridine-4-carbonitrile
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Overview
Description
3-Chloro-5-hydroxypyridine-4-carbonitrile is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a chlorine atom at the third position, a hydroxyl group at the fifth position, and a cyano group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-hydroxypyridine-4-carbonitrile typically involves the chlorination of 5-hydroxypyridine-4-carbonitrile. One common method is the reaction of 5-hydroxypyridine-4-carbonitrile with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-hydroxypyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 3-chloro-5-oxo-pyridine-4-carbonitrile.
Reduction: Formation of 3-chloro-5-hydroxy-pyridine-4-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-hydroxypyridine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-hydroxypyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The presence of the chlorine, hydroxyl, and cyano groups allows for versatile interactions with biological molecules, potentially disrupting normal cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-hydroxypyridine: Similar structure but lacks the cyano group.
3-Chloro-4-hydroxypyridine: Similar structure but with different positioning of the hydroxyl group.
3-Chloro-5-hydroxybenzonitrile: Similar functional groups but with a benzene ring instead of a pyridine ring.
Uniqueness
3-Chloro-5-hydroxypyridine-4-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the chlorine, hydroxyl, and cyano groups in the pyridine ring makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C6H3ClN2O |
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Molecular Weight |
154.55 g/mol |
IUPAC Name |
3-chloro-5-hydroxypyridine-4-carbonitrile |
InChI |
InChI=1S/C6H3ClN2O/c7-5-2-9-3-6(10)4(5)1-8/h2-3,10H |
InChI Key |
WKTOOIVPBFGAGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C#N)O |
Origin of Product |
United States |
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